N-(6-Fluoro-5-iodopyridin-2-yl)acetamide
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Overview
Description
N-(6-Fluoro-5-iodopyridin-2-yl)acetamide: is a chemical compound with the molecular formula C7H6FIN2O. It is characterized by the presence of a fluorine atom at the 6th position and an iodine atom at the 5th position of the pyridine ring, with an acetamide group attached to the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-5-iodopyridine.
Fluorination: The 2-chloro-5-iodopyridine undergoes a fluorination reaction using a fluorinating agent such as cesium fluoride (CsF) to introduce the fluorine atom at the 6th position.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(6-Fluoro-5-iodopyridin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, bases like cesium carbonate (Cs2CO3), and solvents such as tetrahydrofuran (THF).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-(6-Fluoro-5-aminopyridin-2-yl)acetamide derivatives.
Scientific Research Applications
N-(6-Fluoro-5-iodopyridin-2-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-(6-Fluoro-5-iodopyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of microbial cell membranes .
Comparison with Similar Compounds
- N-(6-Fluoro-5-chloropyridin-2-yl)acetamide
- N-(6-Fluoro-5-bromopyridin-2-yl)acetamide
- N-(6-Fluoro-5-methylpyridin-2-yl)acetamide
Comparison: N-(6-Fluoro-5-iodopyridin-2-yl)acetamide is unique due to the presence of both fluorine and iodine atoms on the pyridine ring. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the iodine atom can participate in unique substitution reactions, while the fluorine atom enhances the compound’s stability and lipophilicity.
Properties
IUPAC Name |
N-(6-fluoro-5-iodopyridin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIN2O/c1-4(12)10-6-3-2-5(9)7(8)11-6/h2-3H,1H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQLTKCGMDIQLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=C(C=C1)I)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468580 |
Source
|
Record name | N-(6-Fluoro-5-iodopyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884660-46-2 |
Source
|
Record name | N-(6-Fluoro-5-iodopyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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